1-(Adamantan-1-ylmethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(1-adamantylmethyl)pyrazole |
InChI |
InChI=1S/C14H20N2/c1-2-15-16(3-1)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-3,11-13H,4-10H2 |
InChI Key |
KHWYQYHRYGZUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CN4C=CC=N4 |
Origin of Product |
United States |
Significance of Pyrazole and Adamantane Structural Motifs in Advanced Chemical Design
The integration of pyrazole (B372694) and adamantane (B196018) fragments into a single molecular entity is a deliberate strategy rooted in the well-established functionalities of each component.
Pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. mdpi.com Its structure allows for diverse biological activities, and it is a key component in numerous pharmaceuticals. nih.govmdpi.com The pyrazole nucleus is a versatile scaffold, with its derivatives exhibiting a wide array of pharmacological properties. nih.gov
The adamantane moiety, a rigid and lipophilic tricyclic alkane, is often incorporated into drug design to enhance the pharmacokinetic properties of a molecule. nih.gov Its bulky structure can influence a compound's solubility, metabolic stability, and ability to interact with biological targets. The use of adamantane as a structural fragment has been pivotal in the development of various therapeutic agents.
The combination of these two motifs in 1-(Adamantan-1-ylmethyl)-1H-pyrazole results in a hybrid structure with potential for novel applications, particularly in the realm of medicinal chemistry where the modulation of a compound's physicochemical properties is crucial for its efficacy.
Historical Context of Pyrazole Adamantane Hybridization in Academic Investigations
The synthesis of pyrazole-containing compounds dates back to the late 19th century, with significant advancements in synthetic methodologies occurring over the subsequent decades. mdpi.com Similarly, the chemistry of adamantane (B196018) and its derivatives has been extensively explored since its discovery. The deliberate hybridization of these two structures is a more recent development, driven by the pursuit of novel bioactive molecules.
Early investigations into adamantane-pyrazole hybrids often focused on the direct attachment of the adamantyl cage to the pyrazole (B372694) ring. For instance, methods have been developed for the synthesis of 1-adamantyl-pyrazoles through the reaction of 1,3-dehydroadamantane with N-unsubstituted pyrazoles. researchgate.net These studies laid the groundwork for the exploration of more complex structures.
The introduction of a methylene (B1212753) linker to create the 1-(Adamantan-1-ylmethyl)-1H-pyrazole scaffold represents a strategic evolution in the design of these hybrids. This linker provides greater conformational flexibility, which can be advantageous for optimizing interactions with biological targets. The synthesis of derivatives of this scaffold, such as 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas, has been reported, indicating a growing interest in this specific structural arrangement. researchgate.netosi.lv These synthetic efforts are often part of broader research programs aimed at developing new therapeutic agents. researchgate.net
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For molecules like 1-(Adamantan-1-ylmethyl)-1H-pyrazole, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.
This optimization is typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-31G(d) or 6-311++G(d,p)), which defines the mathematical functions used to describe the orbitals of each atom. nih.govnih.gov The calculation minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation (a true local minimum on the potential energy surface) is found. nih.gov The resulting optimized geometry is crucial for understanding the molecule's shape and serves as the foundation for calculating other properties, including its electronic and spectroscopic characteristics. nih.gov
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more likely to be chemically reactive, as it can readily undergo electronic transitions. nih.gov This analysis helps predict the molecule's bioactivity and potential for charge transfer interactions within itself or with other molecules. irjweb.comnih.gov
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the highest occupied molecular orbital (electron-donating capacity). |
| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital (electron-accepting capacity). |
| Energy Gap (ΔE) | 5.0 | Indicates chemical stability and reactivity. A larger gap implies greater stability. researchgate.net |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to intuitive chemical concepts like chemical bonds, lone pairs, and core orbitals.
The primary utility of NBO analysis is to quantify the stabilization energy arising from charge delocalization, also known as hyperconjugation. nih.gov It examines the interactions between filled "donor" orbitals (such as bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically anti-bonding orbitals). The strength of these donor-acceptor interactions provides insight into the stability of the molecule and the nature of its intramolecular and potential intermolecular interactions, such as hydrogen bonding. nih.gov
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. arabjchem.org This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Binding Modes with Biomolecular Targets
For a compound like this compound, molecular docking can predict how it fits into the active site of a specific biomolecular target, such as an enzyme or a receptor. bohrium.com The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket. Each pose is evaluated to find the one with the most favorable interactions.
Studies on similar adamantane (B196018) and pyrazole derivatives have explored their binding to various targets, including carbonic anhydrases, kinases, and bacterial proteins. bohrium.comnih.gov The predicted binding mode reveals the specific conformation the ligand adopts and its orientation relative to the key amino acid residues in the active site, providing a static snapshot of the potential interaction. nih.gov
Ligand-Target Interaction Profiling and Scoring
Beyond predicting the binding pose, molecular docking provides a detailed profile of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.net
A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol or kJ/mol. arabjchem.orgnih.gov A lower (more negative) binding energy score typically indicates a stronger, more favorable interaction between the ligand and the target. arabjchem.orgnih.gov This scoring allows for the ranking of different compounds and the identification of promising candidates for further study. For example, docking studies of various pyrazole derivatives against protein targets have reported binding affinities ranging from -6.0 to over -10.0 kcal/mol, with the specific value depending on the ligand's structure and its complementarity to the active site. arabjchem.orgnih.govnih.gov
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Carbonic Anhydrase IX (3IAI) | -9.3 | His94, His96, Thr200 | Hydrogen Bond, Hydrophobic |
| CDK2 (2VTO) | -8.5 | Leu83, Phe80, Asp86 | Hydrophobic, Hydrogen Bond |
| E. coli Protease (1FJ4) | -9.6 | Thr302, Val270, His298 | Hydrogen Bond, Hydrophobic arabjchem.org |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
Extensive searches of scientific literature did not yield specific studies on the molecular dynamics (MD) simulations of this compound. Consequently, there is no available data regarding its conformational dynamics or stability derived from MD simulations. General computational chemistry studies on pyrazole derivatives often employ MD simulations to explore dynamic behavior and conformational space, but specific findings for the title compound have not been reported eurasianjournals.com.
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction for Compound Design
There are no specific Quantitative Structure-Activity Relationship (QSAR) or Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction studies focused on this compound in the available literature. While QSAR and ADMET predictions are common computational tools in drug discovery for pyrazole derivatives, specific models and data for this particular compound are not publicly available nih.govresearchgate.net.
Prediction of Lipophilicity and Metabolic Stability through Computational Models
Specific computational models predicting the lipophilicity and metabolic stability of this compound have not been detailed in the reviewed literature. The adamantane moiety is known to confer high lipophilicity to molecules, a property that significantly influences pharmacokinetic behavior nih.gov. Computational tools are frequently used to predict these properties for novel compounds to guide drug development, but specific predicted values for this compound are not available mdpi.comunl.edu.
In Silico Assessment of Molecular Properties Relevant to Biological Research
A specific in silico assessment of the molecular properties of this compound relevant to biological research is not present in the available scientific literature. While computational methods are widely used to evaluate the pharmacokinetic and drug-likeness properties of pyrazole and adamantane derivatives, a dedicated study on the title compound has not been found nih.govmdpi.com. General computational approaches can predict various molecular properties, but without specific studies, no data can be presented.
Advanced Applications in Chemical Biology and Materials Science
Development of Adamantane-Pyrazole Conjugates as Molecular Probes
Adamantane-pyrazole conjugates are emerging as significant molecular probes in chemical biology. The adamantane (B196018) moiety serves as a robust anchor for interactions with biological membranes and specific protein cavities, while the pyrazole (B372694) group can be functionalized to incorporate reporter molecules or to coordinate with metal ions, influencing the probe's spectroscopic or reactive properties.
Research into adamantane-pyrazole derivatives has demonstrated their potential in probing biological systems. For instance, certain adamantane-pyrazole derivatives have been investigated for their antiviral activities, suggesting their ability to interact with viral proteins or membranes. researchgate.netekb.eg This bioactivity underscores their potential to be developed into probes for studying viral entry and replication mechanisms. The synthesis of such conjugates often involves straightforward chemical modifications, allowing for the systematic tuning of their properties for specific biological targets.
Integration into Supramolecular Chemical Architectures
The adamantane group's strong and predictable non-covalent interactions are a cornerstone of its utility in supramolecular chemistry. This has been extensively exploited in systems involving 1-(Adamantan-1-ylmethyl)-1H-pyrazole and its derivatives.
The adamantane cage is an ideal guest for the hydrophobic cavity of cyclodextrins (CDs), particularly β-cyclodextrin. This interaction is characterized by high association constants, typically in the range of 104 to 105 M-1, indicating a very stable 1:1 inclusion complex. nih.govnih.gov This strong and specific binding has been leveraged to construct various supramolecular assemblies. The pyrazole moiety, in this context, can act as a secondary interaction site or as a point of attachment for other functional groups, further directing the assembly process.
The stability of these host-guest complexes allows for the development of responsive materials and drug delivery systems. The formation of inclusion complexes can enhance the solubility and bioavailability of adamantane-containing compounds. researchgate.net
Table 1: Association Constants of Adamantane Derivatives with β-Cyclodextrin
| Adamantane Derivative | Association Constant (K_a) [M⁻¹] | Technique | Reference |
|---|---|---|---|
| Adamantane-Alexa 488 | 5.2 x 10⁴ | Fluorescence Correlation Spectroscopy | nih.gov |
| Adamantyl-modified glycodendrimers | High Affinity | ¹H NMR Spectroscopy | researchgate.net |
| 1-Adamantanol | (2:2 complex with β-CD) | X-ray Crystallography | nih.gov |
| Adamantan-1-amine | (3:2 complex with β-CD) | X-ray Crystallography | nih.gov |
| 1-Adamantanecarboxylic acid | (2:2 complex with β-CD) | X-ray Crystallography | nih.gov |
The lipophilic nature of the adamantane group facilitates its incorporation into lipid bilayers, making adamantane-pyrazole conjugates valuable tools for studying membrane interactions. nih.gov When integrated into liposomes, the adamantane moiety typically anchors within the hydrophobic core of the membrane, while the more polar pyrazole group can be positioned at the lipid-water interface. nih.govrsc.org
This arrangement allows for the investigation of processes such as membrane fusion, ion transport, and the interactions of membrane-bound proteins. nih.gov By functionalizing the pyrazole ring with fluorescent markers or other reporter groups, these conjugates can be used to monitor changes in the membrane environment or to track the localization of the liposomes themselves. The stability of adamantane-containing molecules within liposomes has been shown to be high, with a significant percentage remaining incorporated even in the presence of plasma. utwente.nl
Utilization in Functionalized Polymers and Ligand Design
The dual functionality of this compound makes it a versatile building block for the creation of functional polymers and for the design of sophisticated ligands for metal coordination.
The pyrazole ring is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions. researchgate.netnih.govresearchgate.net The introduction of the adamantyl group provides steric bulk, which can be used to control the coordination geometry and nuclearity of the resulting metal complexes. researchgate.net This steric influence can lead to the formation of discrete, well-defined complexes with specific catalytic or material properties.
Recent research has highlighted the use of adamantane-conjugated bis(pyrazol-1-yl)acetate ligands in the synthesis of copper complexes. nih.govunicam.it These complexes have shown promise in biomedical applications. The adamantane moiety in these ligands not only influences the structure of the metal complex but can also enhance cellular uptake and target engagement due to its lipophilicity. nih.gov The pyrazole scaffold itself is known to form coordination bonds with various metals, and its derivatives are explored as chelating agents. researchgate.net
Table 2: Examples of Metal Complexes with Adamantane-Pyrazole Type Ligands
| Ligand | Metal Ion | Complex Stoichiometry | Application Area | Reference |
|---|---|---|---|---|
| Adamantane-conjugated bis(3,5-dimethyl-pyrazol-1-yl)acetate | Copper(II) | [Cu(L)₂]Br₂ | Anticancer (Glioblastoma) | nih.govunicam.it |
| Adamantane-conjugated bis(3,5-dimethyl-pyrazol-1-yl)acetate | Copper(I) | Varies | Anticancer (Glioblastoma) | nih.gov |
| 3-(1-adamantyl)-5-(2-pyridyl)pyrazole | Not specified | Forms hydrogen-bridged tetramers | Supramolecular Chemistry | researchgate.net |
The rigid and well-defined three-dimensional structure of the adamantane unit makes it an excellent scaffold for the construction of advanced materials. mdpi.comresearchgate.netnih.gov When incorporated into polymers, the adamantane groups can introduce specific properties such as increased thermal stability, altered solubility, and the ability to form supramolecular crosslinks through host-guest interactions with cyclodextrins. nih.gov
Adamantane-functionalized polymers, including those with pyrazole functionalities, can exhibit stimuli-responsive behavior. For example, the thermoresponsive properties of a poly(2-oxazoline) copolymer bearing adamantane side chains could be precisely tuned by complexation with cyclodextrin. nih.gov This opens up possibilities for creating smart materials for applications in areas such as controlled drug release and sensor technology. The adamantane scaffold provides a robust and predictable platform for the directional assembly of functional groups, leading to materials with highly ordered structures and tailored properties. mdpi.com
Future Research Directions and Unexplored Avenues for 1 Adamantan 1 Ylmethyl 1h Pyrazole
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing 1-(Adamantan-1-ylmethyl)-1H-pyrazole and its derivatives. nih.gov While classical cyclocondensation reactions are standard for creating the pyrazole (B372694) core, emerging green chemistry methodologies offer significant advantages. benthamdirect.commdpi.comchim.it
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions could streamline the synthesis process, improving atom economy and reducing waste. mdpi.comnih.gov MCRs that combine adamantane-containing precursors, a hydrazine source, and a 1,3-dicarbonyl equivalent under mild conditions would be highly desirable.
Microwave and Ultrasound-Assisted Synthesis: The application of energy-efficient techniques like microwave irradiation can dramatically shorten reaction times and increase yields, aligning with the principles of green chemistry. nih.govmdpi.com
Eco-Friendly Catalysts and Solvents: Investigating the use of biodegradable catalysts, such as taurine, and green solvents like water or ethanol can minimize the environmental impact of the synthesis. mdpi.comnih.govjetir.org Solvent-free reaction conditions should also be explored. mdpi.com
These sustainable approaches would not only make the synthesis more efficient but also more applicable for larger-scale production. nih.gov
Advanced Spectroscopic and Imaging Techniques for Molecular Dynamics
A thorough understanding of the structural and dynamic properties of this compound is crucial for predicting its behavior and interactions. While standard techniques like NMR, IR, and mass spectrometry provide foundational characterization, advanced methods can offer deeper insights. nih.govnih.govnih.gov
Future research should employ:
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information about the molecule's three-dimensional conformation, bond angles, and intermolecular packing, which is vital for computational modeling. nih.govmdpi.com
Advanced NMR Spectroscopy: Variable temperature NMR studies could reveal information about rotational dynamics, particularly around the methylene (B1212753) bridge connecting the adamantane (B196018) and pyrazole moieties. nih.gov
Computational Spectroscopy: Correlating experimental spectroscopic data (e.g., UV-Vis, IR) with theoretical spectra generated through quantum chemical calculations can provide a more robust characterization and understanding of the molecule's electronic transitions and vibrational modes. ksu.edu.sa
These techniques will build a comprehensive picture of the molecule's static and dynamic nature, which is essential for understanding its function.
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level
The unique structure of this compound, featuring a potent hydrophobic anchor (adamantane) and a versatile heterocyclic core (pyrazole), suggests significant potential for biological activity. nih.govpensoft.net The introduction of an adamantane group often enhances biological activity by promoting interactions with lipophilic pockets in target proteins. pensoft.netnih.gov Future research must focus on identifying its biological targets and elucidating the molecular mechanisms of action.
Prospective research avenues include:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational target prediction servers to identify specific enzymes, receptors, or ion channels that interact with the compound. nih.gov
Enzyme Inhibition Assays: Based on the known activities of related adamantane-pyrazole structures, screening for inhibitory activity against enzymes like soluble epoxide hydrolase (sEH) or 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) could be a fruitful starting point. nih.gov
Biophysical Interaction Studies: Employing methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the molecule's interaction with identified biological targets.
Understanding these interactions at a molecular level is the first step toward developing this compound for potential therapeutic applications. nih.gov
Computational Design and Predictive Modeling for Targeted Research
Computational chemistry offers a powerful, cost-effective toolkit to guide the exploration of this compound and its derivatives. eurasianjournals.comeurasianjournals.com These methods can predict molecular properties, binding modes, and potential biological activities, thereby prioritizing experimental efforts. nih.gov
Future computational studies should focus on:
Molecular Docking: Screening the compound against libraries of known protein structures to generate hypotheses about potential biological targets and predict binding conformations. nih.govmdpi.comsemanticscholar.orgmdpi.com
Molecular Dynamics (MD) Simulations: Simulating the behavior of the compound within a biological environment (e.g., in water or complexed with a protein) to assess its conformational stability and the dynamics of its interactions over time. nih.goveurasianjournals.comtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction: Developing QSAR models to guide the design of new derivatives with enhanced potency. nih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify candidates with favorable drug-like characteristics early in the discovery process. mdpi.comresearchgate.net
Machine Learning: Utilizing advanced machine learning algorithms to build predictive models for biological activity based on structural features, which can accelerate the discovery of novel analogs. nih.gov
Integration into Multidisciplinary Research Platforms
The full potential of this compound can be realized by integrating its study into broader, multidisciplinary research platforms. Its unique structural characteristics make it relevant to several fields beyond medicinal chemistry.
Future directions include:
Materials Science: The rigid adamantane cage and the coordinating potential of the pyrazole ring suggest possible applications in the development of novel polymers, metal-organic frameworks (MOFs), or functional materials.
Chemical Biology: Using derivatives of the compound as chemical probes to study biological pathways. For example, attaching a fluorescent tag or a biotin handle could allow for imaging and isolating its cellular binding partners.
Agrochemical Research: Pyrazole derivatives are widely used as herbicides, fungicides, and insecticides. benthamdirect.comnih.gov Screening this compound and its analogs for agrochemical activity could open up new applications in agriculture.
By exploring this compound from multiple scientific perspectives, a more holistic understanding of its properties and potential applications can be achieved, paving the way for innovative discoveries.
Table of Compounds
Q & A
Q. What are the optimal synthetic routes for 1-(Adamantan-1-ylmethyl)-1H-pyrazole derivatives, and how can reaction conditions be adjusted to improve yields?
- Methodological Answer : The synthesis of adamantane-functionalized pyrazoles typically involves coupling adamantane derivatives with pre-formed pyrazole intermediates. For example, urea derivatives of this compound can be synthesized via reaction of isocyanates with fluorinated or chlorinated anilines under mild conditions, yielding products with variable efficiencies (e.g., 70–92% yields) . Adjusting reaction parameters, such as solvent choice (e.g., ethanol for reflux) and stoichiometry of substituents (e.g., 3,4-difluorophenyl vs. 3-chlorophenyl), can significantly impact yields. Pre-functionalization of the adamantane moiety prior to pyrazole coupling may reduce steric hindrance .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, and ¹⁹F NMR) is critical for confirming substitution patterns and adamantane integration. For example, ¹H NMR can resolve methylene protons adjacent to the adamantane group (δ ~2.8–3.5 ppm). Infrared (IR) spectroscopy identifies functional groups like urea carbonyls (1650–1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, particularly for halogenated derivatives (e.g., m/z = 350–450 for difluoro-substituted ureas) . Elemental analysis ensures purity (>95%) for publication-ready data .
Advanced Research Questions
Q. How do steric effects from the adamantane group influence the crystallographic analysis of pyrazole derivatives?
- Methodological Answer : The bulky adamantane group often leads to distorted crystal packing, necessitating high-resolution X-ray diffraction for structural elucidation. For example, in 3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5-thione, the adamantane moiety induces non-planar arrangements, complicating refinement. Hydrogen bonding (e.g., O–H⋯N interactions) and weak van der Waals forces (C–H⋯S) stabilize the lattice despite steric strain. Use of SHELX software for refinement is recommended, with attention to thermal displacement parameters for adamantane carbons .
Q. When synthesizing substituted derivatives, how should researchers address discrepancies in yields and physical properties caused by varying substituents?
- Methodological Answer : Systematic analysis of substituent electronic and steric effects is key. For example, electron-withdrawing groups (e.g., 3,5-difluorophenyl) on urea derivatives yield higher melting points (124–125°C) compared to electron-donating groups (92–93°C for 2,5-difluorophenyl) due to enhanced intermolecular dipole interactions . Contradictions in yields (e.g., 10% for 2,6-difluoro vs. 82% for 2,5-difluoro) may arise from competing side reactions; computational tools like DFT can model reaction pathways to optimize conditions .
Q. What computational methods are recommended to predict the pharmacological activity of adamantane-containing pyrazoles?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can predict binding affinities to biological targets like neurotransmitter receptors. For instance, adamantane’s lipophilicity enhances blood-brain barrier penetration, making it suitable for CNS-targeted agents. QSAR models trained on adamantane-pyrazole derivatives can correlate substituent properties (e.g., logP, polar surface area) with activity data from in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
